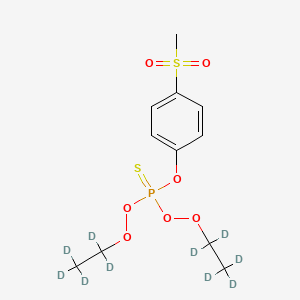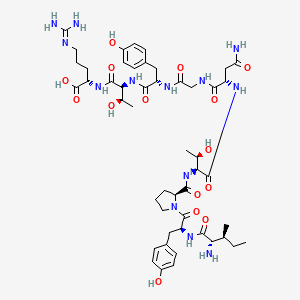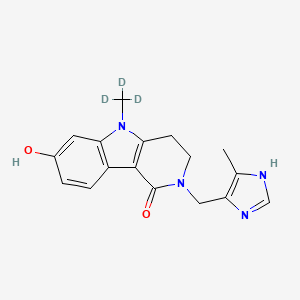
7-Hydroxy alosetron-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy alosetron-d3 is a derivative of alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved through various synthetic routes, including hydroxylation reactions using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of 7-Hydroxy alosetron-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy alosetron-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of alosetron.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alosetron .
Aplicaciones Científicas De Investigación
7-Hydroxy alosetron-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the properties and behavior of similar compounds.
Biology: Employed in biological studies to investigate the effects of serotonin receptor antagonists on cellular processes.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy alosetron-d3 involves its interaction with the serotonin 5-HT3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in regulating gastrointestinal functions, pain perception, and mood. This inhibition can help alleviate symptoms of conditions like irritable bowel syndrome .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Hydroxy alosetron-d3 include:
Alosetron: The parent compound, also a serotonin 5-HT3 receptor antagonist.
Granisetron: Another serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Ondansetron: A widely used serotonin 5-HT3 receptor antagonist for treating nausea and vomiting caused by chemotherapy.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the seventh position, which can influence its binding affinity and selectivity for the serotonin 5-HT3 receptor. This modification can result in different pharmacological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H18N4O2 |
|---|---|
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
7-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19)/i2D3 |
Clave InChI |
CXXIOYMDTFXAIN-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C3=C1C=C(C=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C |
SMILES canónico |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



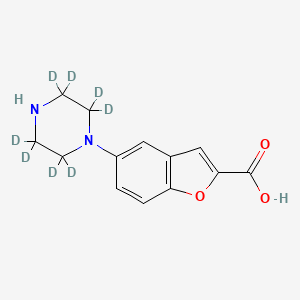
![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
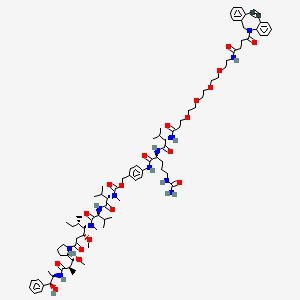
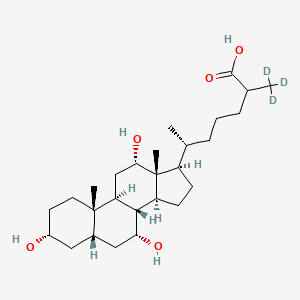
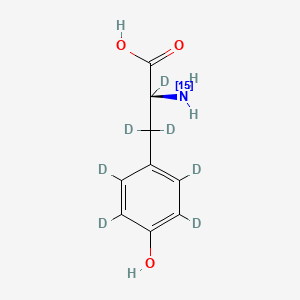
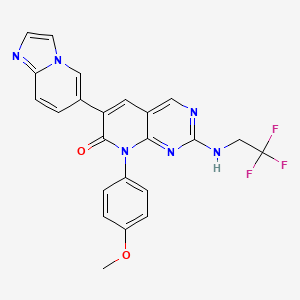
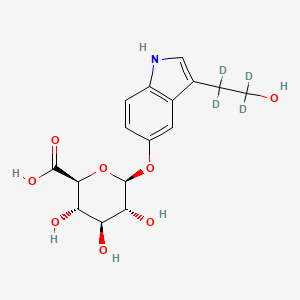
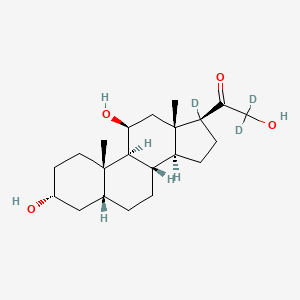
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
